molecular formula C8H10OS B8700687 [2-(Sulfanylmethyl)phenyl]methanol CAS No. 26257-08-9

[2-(Sulfanylmethyl)phenyl]methanol

Cat. No.: B8700687
CAS No.: 26257-08-9
M. Wt: 154.23 g/mol
InChI Key: HJYCMWHDVFRGST-UHFFFAOYSA-N
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Description

The compound [2-(Sulfanylmethyl)phenyl]methanol (IUPAC name: (2-(sulfanylmethyl)phenyl)methanol) features a benzene ring with a sulfanylmethyl (–CH2SH) group and a hydroxymethyl (–CH2OH) substituent at the ortho position. These derivatives are pivotal in materials science and pharmaceutical research due to their functional group versatility, which influences reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

26257-08-9

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

[2-(sulfanylmethyl)phenyl]methanol

InChI

InChI=1S/C8H10OS/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2

InChI Key

HJYCMWHDVFRGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)CS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related phenylmethanol derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Key Functional Features
[2-(Phenylsulfanyl)phenyl]methanol C13H12OS –SC6H5 (phenylsulfanyl) and –CH2OH at ortho positions High hydrophobicity due to aromatic S group
[2-(2-Mesitylvinyl)phenyl]methanol C18H20O –CH=CH(mesityl) and –CH2OH at ortho positions Bulky mesityl group enhances steric effects
{2-[(Dimethylamino)methyl]phenyl}methanol C10H15NO –CH2N(CH3)2 (dimethylaminomethyl) and –CH2OH Polar, basic amine group enhances solubility
[2-[2-(Hydroxymethyl)phenyl]phenyl]methanol C14H14O2 Two –CH2OH groups on adjacent benzene rings High hydrophilicity and hydrogen-bonding capacity
Montelukast sodium (pharmaceutical) C35H35ClNNaO3S Contains sulfanylmethylcyclopropyl group in a complex structure Sulfanylmethyl moiety critical for bioactivity

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Properties
[2-(Phenylsulfanyl)phenyl]methanol 216.3 348 1.21 Liquid at RT; high thermal stability
[2-(2-Mesitylvinyl)phenyl]methanol 252.35 N/A N/A Likely solid due to bulky substituent
{2-[(Dimethylamino)methyl]phenyl}methanol 165.2 N/A N/A Basic character; soluble in polar solvents
[2-[2-(Hydroxymethyl)phenyl]phenyl]methanol 214.3 N/A N/A High polarity; prone to crystallization

Key Findings and Implications

Substituent Impact : Bulky groups (e.g., mesitylvinyl) increase steric hindrance, affecting reactivity, while polar groups (e.g., –N(CH3)2, –OH) enhance solubility and intermolecular interactions.

Thermal Stability: High boiling points (e.g., 348°C for [2-(phenylsulfanyl)phenyl]methanol) correlate with aromatic substituents and molecular weight .

Pharmaceutical Relevance : Sulfanylmethyl groups in drugs like Montelukast underscore their utility in bioactivity modulation .

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